molecular formula C12H16ClFN2O B2920481 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine CAS No. 2201998-51-6

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine

Cat. No. B2920481
CAS RN: 2201998-51-6
M. Wt: 258.72
InChI Key: KUCHACXTOTTZAS-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis involving pyridine derivatives, including structures analogous to 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine, have been extensively studied. For instance, the reactions of caesium fluoroxysulphate with pyridine derivatives in various solvents have been shown to produce a mixture of products, such as 2-fluoropyridine and 2-pyridyl fluorosulphonate, indicating the potential for diverse chemical transformations involving halogenated pyridines (Stavber, Zupan, 1990). Additionally, the synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines demonstrate the methoxydechlorination rates and activation compared to chloropyridines, suggesting the reactivity patterns that could be relevant to the subject compound (Camparini, Ponticelli, Tedeschi, 1975).

Fluorination Techniques

Selective fluorination techniques have been developed for pyridine derivatives, which could be applicable to the modification of this compound. These methods involve the use of Selectfluor in aqueous solution to achieve high yields and regioselectivities, demonstrating the potential for targeted modification of pyridine compounds (Zhou, Tian, Zhao, Dan, 2018).

Radiosynthesis and Ligand Development

The radiosynthesis of ligands targeting the α4β2 nicotinic acetylcholine receptor, such as 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)-vinyl)pyridine, highlights the application of halogenated pyridines in developing diagnostic and therapeutic agents. This process involves the synthesis from [11C]-methyl iodide, showcasing the utility of such compounds in medical research (Ravert, Zhang, Horti, Dannals, 2006).

Computational and Spectroscopic Analysis

Studies involving the spectroscopic analysis and computational simulations, such as the quantum chemical and molecular dynamic simulation studies on piperidine derivatives for corrosion inhibition on iron, provide insights into the electronic structure and reactivity of pyridine compounds. These studies can help predict the behavior and efficacy of similar compounds, including this compound, in various applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).

Herbicidal Activity

Research on the synthesis and herbicidal activity of pyridine derivatives, such as 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, demonstrates the potential agricultural applications of halogenated pyridines. These compounds have been shown to exhibit excellent herbicidal activities against various weeds, indicating the utility of similar compounds in developing new agrochemicals (Liu, Zhao, Wang, Li, Huang, Li, 2005).

properties

IUPAC Name

5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCHACXTOTTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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